molecular formula C20H25N7 B2706895 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane CAS No. 2379987-11-6

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane

Cat. No.: B2706895
CAS No.: 2379987-11-6
M. Wt: 363.469
InChI Key: OUNLKQVYDPWHNT-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane is a complex heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, pyridine carboxaldehydes, and various cyclization agents .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby interfering with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-4-yl)methyl]-1,4-diazepane is unique due to its specific structural features, which confer high selectivity and potency in inhibiting certain kinases. This makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

3-cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-3-17(4-1)20-23-22-18-5-6-19(24-27(18)20)26-12-2-11-25(13-14-26)15-16-7-9-21-10-8-16/h5-10,17H,1-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNLKQVYDPWHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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